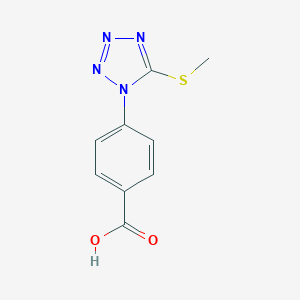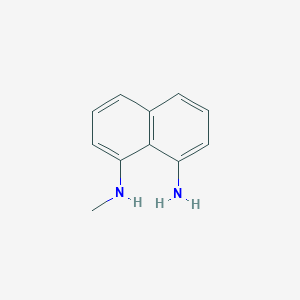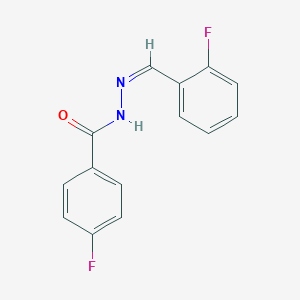![molecular formula C14H23NO B249562 2-[(4-Isopropylbenzyl)amino]-2-methyl-1-propanol](/img/structure/B249562.png)
2-[(4-Isopropylbenzyl)amino]-2-methyl-1-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Isopropylbenzyl)amino]-2-methyl-1-propanol, also known as ibuprofen lysine, is a non-steroidal anti-inflammatory drug (NSAID). It is used to treat pain, fever, and inflammation. Ibuprofen lysine is a derivative of ibuprofen, which is widely used in the medical field. The purpose of
作用机制
Ibuprofen lysine exerts its pharmacological effects by inhibiting COX enzymes. COX enzymes catalyze the conversion of arachidonic acid to prostaglandins. Prostaglandins are involved in the inflammatory response, and their production is increased in response to injury or infection. By inhibiting COX enzymes, 2-[(4-Isopropylbenzyl)amino]-2-methyl-1-propanol lysine reduces the production of prostaglandins, which in turn reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
Ibuprofen lysine has a number of biochemical and physiological effects. It reduces inflammation by inhibiting the production of prostaglandins. It also reduces pain and fever by blocking the transmission of pain signals and reducing the production of cytokines. Ibuprofen lysine has been shown to have a number of other effects as well, including antiplatelet activity and the ability to induce apoptosis in cancer cells.
实验室实验的优点和局限性
Ibuprofen lysine has a number of advantages for use in lab experiments. It is widely available and relatively inexpensive. It is also well-studied and has a known mechanism of action. However, there are some limitations to its use. Ibuprofen lysine can have off-target effects, which can complicate the interpretation of experimental results. Additionally, 2-[(4-Isopropylbenzyl)amino]-2-methyl-1-propanol lysine can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are a number of future directions for research on 2-[(4-Isopropylbenzyl)amino]-2-methyl-1-propanol lysine. One area of interest is the development of new NSAIDs that are more selective for COX-2 enzymes. COX-2 enzymes are involved in the inflammatory response, but their inhibition has been associated with an increased risk of cardiovascular events. Another area of interest is the use of 2-[(4-Isopropylbenzyl)amino]-2-methyl-1-propanol lysine in the treatment of cancer. Ibuprofen lysine has been shown to induce apoptosis in cancer cells, and further research is needed to explore its potential as an anticancer agent.
Conclusion:
In conclusion, 2-[(4-Isopropylbenzyl)amino]-2-methyl-1-propanol lysine is a widely used NSAID that has been extensively studied in the scientific community. It is commonly used in research studies to investigate the mechanism of action of NSAIDs. Ibuprofen lysine exerts its pharmacological effects by inhibiting COX enzymes, which reduces inflammation, pain, and fever. Ibuprofen lysine has a number of biochemical and physiological effects, and has both advantages and limitations for use in lab experiments. There are a number of future directions for research on 2-[(4-Isopropylbenzyl)amino]-2-methyl-1-propanol lysine, including the development of new NSAIDs and the use of 2-[(4-Isopropylbenzyl)amino]-2-methyl-1-propanol lysine in the treatment of cancer.
合成方法
Ibuprofen lysine can be synthesized by reacting 2-[(4-Isopropylbenzyl)amino]-2-methyl-1-propanol with lysine. The reaction takes place in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction yields 2-[(4-Isopropylbenzyl)amino]-2-methyl-1-propanol lysine, which is then purified by recrystallization.
科学研究应用
Ibuprofen lysine has been extensively studied in the scientific community. It is commonly used in research studies to investigate the mechanism of action of NSAIDs. Ibuprofen lysine has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their production is increased in response to injury or infection. By inhibiting COX enzymes, 2-[(4-Isopropylbenzyl)amino]-2-methyl-1-propanol lysine reduces inflammation, pain, and fever.
属性
产品名称 |
2-[(4-Isopropylbenzyl)amino]-2-methyl-1-propanol |
|---|---|
分子式 |
C14H23NO |
分子量 |
221.34 g/mol |
IUPAC 名称 |
2-methyl-2-[(4-propan-2-ylphenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C14H23NO/c1-11(2)13-7-5-12(6-8-13)9-15-14(3,4)10-16/h5-8,11,15-16H,9-10H2,1-4H3 |
InChI 键 |
SUQDTCXNONQBKD-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)CNC(C)(C)CO |
规范 SMILES |
CC(C)C1=CC=C(C=C1)CNC(C)(C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4-allyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)(phenyl)methanol](/img/structure/B249480.png)

![3-chloro-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B249483.png)
![Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate](/img/structure/B249489.png)
![2-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B249491.png)
![2-methoxy-N-[2-(2-methylphenoxy)ethyl]-2-phenylacetamide](/img/structure/B249492.png)
![3-cyclohexyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B249494.png)
![2-[Methyl(trityl)amino]ethanol](/img/structure/B249497.png)


![N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B249515.png)
![1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-methylmethanamine](/img/structure/B249516.png)
![1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B249517.png)
![N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-2-amine](/img/structure/B249519.png)